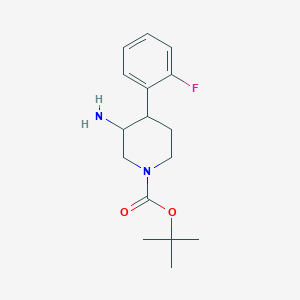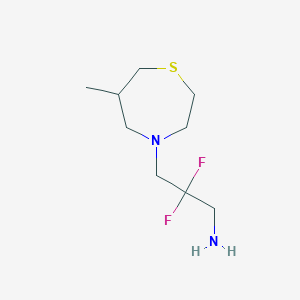
(E)-2-(4-methoxyphenyl)ethenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-methoxyphenyl)ethenol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methoxyphenyl)ethenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and a suitable alkyne or alkene precursor.
Reaction Conditions: The reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate.
Catalysts: Palladium or copper catalysts are commonly used to facilitate the coupling reaction.
Solvents: Common solvents include ethanol, methanol, or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(4-methoxyphenyl)ethenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenol group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium hydride are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (E)-2-(4-methoxyphenyl)ethane.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-2-(4-methoxyphenyl)ethenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mécanisme D'action
The mechanism of action of (E)-2-(4-methoxyphenyl)ethenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(4-hydroxyphenyl)ethenol: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-2-(4-methylphenyl)ethenol: Similar structure but with a methyl group instead of a methoxy group.
(E)-2-(4-ethoxyphenyl)ethenol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(E)-2-(4-methoxyphenyl)ethenol is unique due to the presence of the methoxy group, which can influence its reactivity, solubility, and biological activity. The methoxy group can also serve as a site for further chemical modifications, enhancing the compound’s versatility in various applications.
Propriétés
Formule moléculaire |
C9H10O2 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
(E)-2-(4-methoxyphenyl)ethenol |
InChI |
InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7,10H,1H3/b7-6+ |
Clé InChI |
HLOZUROOXAWGSD-VOTSOKGWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/O |
SMILES canonique |
COC1=CC=C(C=C1)C=CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)








